molecular formula C19H26N2O3S B7053375 3-Methyl-1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)butan-2-ol

3-Methyl-1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)butan-2-ol

Cat. No.: B7053375
M. Wt: 362.5 g/mol
InChI Key: GWJOMROLFAOCBD-UHFFFAOYSA-N
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Description

3-Methyl-1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)butan-2-ol is an organic compound that belongs to the class of alcohols. This compound features a hydroxyl group (-OH) attached to a carbon atom, which is further connected to a piperazine ring substituted with a naphthalen-2-ylsulfonyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Properties

IUPAC Name

3-methyl-1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S/c1-15(2)19(22)14-20-9-11-21(12-10-20)25(23,24)18-8-7-16-5-3-4-6-17(16)13-18/h3-8,13,15,19,22H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJOMROLFAOCBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)butan-2-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.

    Sulfonylation: The piperazine intermediate is then reacted with naphthalen-2-sulfonyl chloride in the presence of a base such as triethylamine to introduce the naphthalen-2-ylsulfonyl group.

    Alkylation: The sulfonylated piperazine is subsequently alkylated with 3-methyl-2-butanone under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alkanes using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alkanes

    Substitution: Formation of substituted piperazine derivatives

Scientific Research Applications

3-Methyl-1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)butan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)butan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The piperazine ring may also interact with various biological pathways, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-(4-benzenesulfonylpiperazin-1-yl)butan-2-ol: Similar structure but with a benzenesulfonyl group instead of a naphthalen-2-ylsulfonyl group.

    3-Methyl-1-(4-toluenesulfonylpiperazin-1-yl)butan-2-ol: Contains a toluenesulfonyl group, differing in the aromatic substitution pattern.

Uniqueness

The presence of the naphthalen-2-ylsulfonyl group in 3-Methyl-1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)butan-2-ol imparts unique steric and electronic properties, potentially enhancing its interaction with specific biological targets compared to similar compounds with different sulfonyl groups.

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